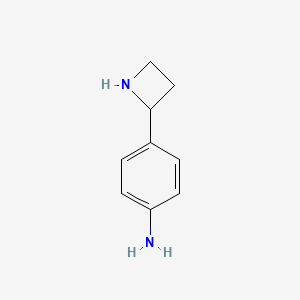
4-(Azetidin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-2-yl)aniline is a chemical compound that features an azetidine ring attached to an aniline moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds . The presence of the azetidine ring in this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 4-(Azetidin-2-yl)aniline, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates, providing a versatile route to various azetidine derivatives .
Industrial Production Methods
Industrial production of azetidines often involves scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various substituents, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-(Azetidin-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azetidine ring to less strained nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction can yield less strained nitrogen heterocycles. Substitution reactions on the aniline moiety can produce a variety of substituted anilines .
科学研究应用
作用机制
The mechanism of action of 4-(Azetidin-2-yl)aniline involves the interaction of the azetidine ring with various molecular targets. The ring strain in azetidines makes them highly reactive, allowing them to participate in a range of chemical reactions. The aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
4-(Azetidin-2-yl)aniline is unique due to the combination of the azetidine ring and the aniline moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
4-(azetidin-2-yl)aniline |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6,10H2 |
InChI 键 |
AYKDLDBJFGJLRB-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




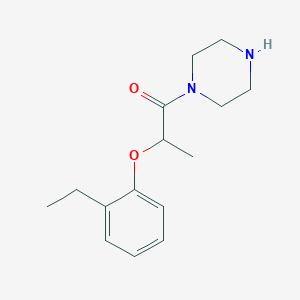
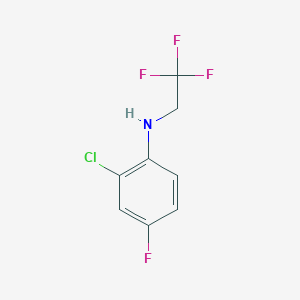
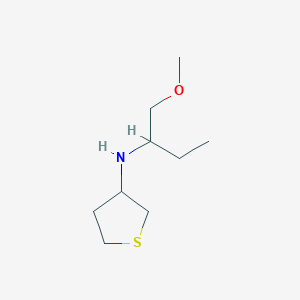
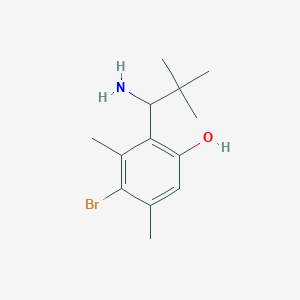
![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
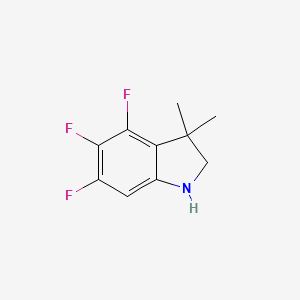
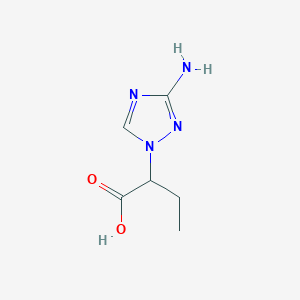
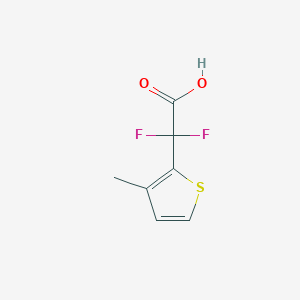
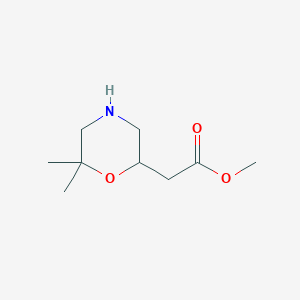
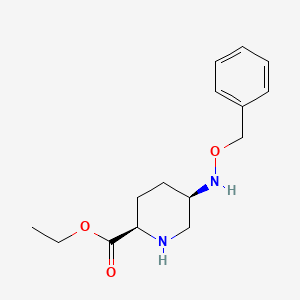
![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)
